![molecular formula C20H20N2O6S B11501928 methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11501928.png)
methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyrans. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system, a cyano group, and a trimethoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyran Ring: The initial step involves the cyclization of appropriate precursors to form the thieno[3,2-b]pyran ring. This can be achieved through a condensation reaction between a thiophene derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino and Cyano Groups: The amino and cyano groups can be introduced through nucleophilic substitution reactions. For example, the cyano group can be introduced using a cyanation reagent such as potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a suitable catalyst.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the trimethoxyphenyl group and a suitable palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[3,2-b]pyran ring or the trimethoxyphenyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Coupling: Boronic acids, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
The compound has shown promising biological activity, particularly in the following areas:
- Anticancer Properties : Research indicates that derivatives of thieno[3,2-b]pyran compounds exhibit significant anticancer activity. For instance, studies have demonstrated that similar structures can inhibit the growth of breast cancer cell lines (e.g., MCF-7) through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the trimethoxyphenyl moiety enhances the anticancer efficacy by improving solubility and bioavailability.
- Antimicrobial Activity : The thieno[3,2-b]pyran derivatives have been evaluated for their antimicrobial properties against various pathogens. Compounds with structural similarities have shown effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
Therapeutic Potential
Given its biological activities, methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate has potential therapeutic applications:
- Cancer Treatment : The anticancer properties suggest that this compound could be developed into a therapeutic agent for various types of cancer. Ongoing research is needed to evaluate its efficacy in vivo and to understand its mechanism of action better.
- Infection Control : Its antimicrobial properties indicate potential use in developing new antibiotics or adjunct therapies for treating resistant bacterial infections.
Case Studies and Research Findings
Several studies provide insights into the applications of compounds similar to this compound:
Study Reference | Focus | Key Findings |
---|---|---|
E. Elslager et al., J. Med. Chem., 1983 | Antitumor Activity | Identified structural analogs with significant antitumor effects against various cancer cell lines. |
MDPI Crystals 2021 | Anticancer Activity | Demonstrated cytotoxic effects on MCF-7 cells with specific derivatives showing enhanced activity due to structural modifications. |
PMC Article 2019 | Antimicrobial Efficacy | Evaluated the antimicrobial properties against common pathogens and found promising results for certain derivatives. |
Mechanism of Action
The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure but lacks the trimethoxyphenyl group.
Methyl 5-amino-6-cyano-2-methyl-7-(4-methoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure with a single methoxy group instead of three.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate imparts unique chemical and physical properties, such as increased steric hindrance and altered electronic distribution
Biological Activity
Methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 848869-59-0
- Molecular Formula : C20H21N3O6S
- Molecular Weight : 431.4622 g/mol
- Structure : The compound features a thieno[3,2-b]pyran core with various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation techniques and modifications of existing thieno derivatives. The synthesis process has been optimized to achieve high yields and purity levels.
Table 1: Synthesis Yields of Related Compounds
Compound | Yield (%) | Method |
---|---|---|
1 | 75% | Cyclocondensation |
2 | 68% | One-pot synthesis |
3 | 71% | Recrystallization |
Antimicrobial Properties
Recent studies have highlighted the compound's potent antimicrobial activity against various pathogens. For instance, it has shown significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM in some derivatives .
Cytotoxicity and Antiproliferative Effects
The compound has been evaluated for its cytotoxic effects on several cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values in the nanomolar range, indicating strong antiproliferative activity.
- MDA-MB-231 (Triple-negative Breast Cancer) : Showed selective cytotoxicity with IC50 values around 27.6 μM .
The biological activity of methyl 5-amino-6-cyano derivatives is attributed to their ability to interact with critical cellular targets:
- DNA Gyrase Binding : Molecular docking studies revealed strong binding interactions with DNA gyrase, a key enzyme involved in DNA replication .
- EGFR-TK Inhibition : Some derivatives demonstrated significant inhibition of the EGFR-TK enzyme at low concentrations, suggesting potential for targeted cancer therapies .
Table 2: Biological Activity Summary
Cell Line | IC50 Value (μM) | Activity Type |
---|---|---|
MCF-7 | <10 | Antiproliferative |
MDA-MB-231 | 27.6 | Cytotoxic |
Pseudomonas aeruginosa | 0.21 μM | Antimicrobial |
Escherichia coli | 0.21 μM | Antimicrobial |
Study on Anticancer Activity
A study conducted by Guo et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives related to the target compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their counterparts .
Study on Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of methyl 5-amino compounds were screened against various bacterial strains. The results confirmed their effectiveness as potential leads for developing new antimicrobial agents .
Properties
Molecular Formula |
C20H20N2O6S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C20H20N2O6S/c1-9-14(20(23)27-5)17-18(29-9)15(11(8-21)19(22)28-17)10-6-12(24-2)16(26-4)13(7-10)25-3/h6-7,15H,22H2,1-5H3 |
InChI Key |
AWNRKLNCVOMRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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